molecular formula C16H13N3O2 B5041229 5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one

5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one

Cat. No.: B5041229
M. Wt: 279.29 g/mol
InChI Key: WCKFKAVLUIVQMD-UHFFFAOYSA-N
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Description

5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a phenyl group and a hydroxyphenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-phenyl-4H-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one
  • 5-[(4-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one
  • 5-[(3-methoxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one

Uniqueness

5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one is unique due to the presence of the hydroxy group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-hydroxyphenyl)methylideneamino]-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-14-8-4-5-12(9-14)11-17-15-10-16(21)19(18-15)13-6-2-1-3-7-13/h1-9,11,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKFKAVLUIVQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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